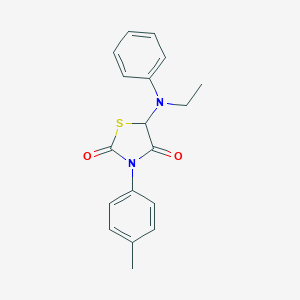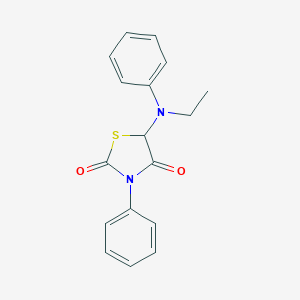![molecular formula C20H20N4S B259032 4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine](/img/structure/B259032.png)
4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine is a compound that belongs to the family of thiomorpholine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis. It also disrupts the integrity of the fungal cell wall, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anticancer, antifungal, and antibacterial activity, 4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine has been shown to possess antioxidant and anti-inflammatory properties. It has also been found to exhibit neuroprotective effects against oxidative stress-induced neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine is its broad-spectrum activity against various cancer cell lines, fungi, and bacteria. However, its limitations include its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research of 4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine. One potential direction is the development of novel analogs with improved solubility and reduced toxicity. Another direction is the investigation of its potential applications in agriculture, such as its use as a fungicide or herbicide. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential therapeutic applications in other diseases, such as Alzheimer's and Parkinson's disease.
In conclusion, 4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine is a promising compound with potential applications in various fields. Its broad-spectrum activity against cancer cell lines, fungi, and bacteria, as well as its antioxidant and anti-inflammatory properties, make it a promising candidate for further research and development.
Métodos De Síntesis
The synthesis of 4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine can be achieved through several methods. One of the most common methods involves the reaction of 4-methylbenzonitrile, phenylhydrazine, and carbon disulfide in the presence of sodium ethoxide. The resulting product is then treated with morpholine and thionyl chloride to yield the final product.
Aplicaciones Científicas De Investigación
4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess significant anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been shown to exhibit antifungal and antibacterial activity.
Propiedades
Nombre del producto |
4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine |
|---|---|
Fórmula molecular |
C20H20N4S |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
4-[6-(4-methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine |
InChI |
InChI=1S/C20H20N4S/c1-15-7-9-16(10-8-15)18-20(24-11-13-25-14-12-24)21-19(23-22-18)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3 |
Clave InChI |
VBTKPNRTSCACGU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=C3)N4CCSCC4 |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=C3)N4CCSCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[3,4-dimethyl(methylsulfonyl)anilino]methyl}-N-(2-furylmethyl)benzamide](/img/structure/B258950.png)

![N-{1-[(Furan-2-ylmethyl)-carbamoyl]-2-pyridin-3-yl-vinyl}-4-methyl-benzamide](/img/structure/B258952.png)


![1-[(3,4-dimethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B258960.png)
![N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B258961.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-cyanophenyl)acetamide](/img/structure/B258963.png)

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B258967.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B258969.png)
![(4-tert-Butyl-phenyl)-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B258971.png)

